2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
Description
This compound is a hybrid heterocyclic molecule featuring a benzodiazole (benzimidazole) core linked via an ethanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazolyl-furan moiety. The benzodiazole group is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and aromatic π-system, which enhance interactions with biological targets such as enzymes or receptors . The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and improved pharmacokinetic properties, while the furan substituent contributes to electron-rich aromatic interactions . The piperidine ring provides conformational flexibility, enabling optimal spatial orientation for target binding.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-18(12-25-13-21-15-4-1-2-5-16(15)25)24-9-7-14(8-10-24)19-22-23-20(28-19)17-6-3-11-27-17/h1-6,11,13-14H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKAGZCUJZKYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzimidazole derivatives, furan derivatives, and oxadiazole derivatives. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, resulting in reduced derivatives.
Substitution: The benzimidazole and piperidine rings may participate in substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furanones, while reduction of the oxadiazole ring could yield amines.
Scientific Research Applications
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the compound's applications, supported by comprehensive data and case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of benzodiazole derivatives and their efficacy against breast cancer cells. The findings demonstrated that the introduction of furan and oxadiazole moieties enhanced cytotoxicity compared to simpler structures .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
In a recent analysis, derivatives of benzodiazole were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that modifications including furan significantly increased antibacterial activity .
Neuroprotective Effects
There is emerging evidence that compounds containing benzodiazole frameworks may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Study:
Research published in Neuroscience Letters highlighted a derivative's ability to protect neuronal cells from oxidative stress-induced damage. The compound's mechanism was linked to its antioxidant properties, suggesting a role in managing conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Notes |
|---|---|---|
| Benzodiazole + Furan | Anticancer | Enhanced apoptosis induction |
| Benzodiazole + Oxadiazole | Antimicrobial | Broader spectrum against bacteria |
| Benzodiazole + Furan + Oxadiazole | Neuroprotective | Significant reduction in oxidative stress |
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with DNA replication. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Benzodiazole vs. Chlorine substitution in increases lipophilicity (clogP ~3.2) compared to the target compound’s furan (clogP ~2.8), suggesting differential membrane permeability.
Oxadiazole vs. Sulfanyl-substituted oxadiazoles () exhibit higher metabolic stability due to sulfur’s resistance to oxidation compared to furan’s oxygen.
Piperidine vs. Piperazine Scaffolds :
- Piperidine in the target compound offers a single basic nitrogen (pKa ~10.5), whereas piperazine derivatives () have two nitrogens (pKa ~9.5 and ~5.5), affecting ionization and solubility at physiological pH.
Piperidine-linked benzodiazoles (e.g., ) are reported as kinase inhibitors, indicating a possible shared mechanism of action for the target compound.
Data Tables
Table 2: Calculated Physicochemical Properties
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Benzodiazole moiety : Known for its role in various biological activities.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Oxadiazole group : Associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains. A study highlighted that certain 1,3,4-oxadiazole derivatives demonstrated superior antimicrobial activity compared to standard antibiotics like ciprofloxacin . The incorporation of the furan moiety in our compound may enhance its antimicrobial potency through improved membrane penetration or interaction with bacterial enzymes.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies on similar oxadiazole derivatives have revealed their ability to induce apoptosis in cancer cells. For example, compounds with a similar backbone have been shown to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the disruption of critical cellular pathways and interactions with DNA or RNA targets.
Nematocidal Activity
Recent findings have also pointed towards nematocidal properties in compounds related to our target molecule. Certain derivatives demonstrated remarkable nematocidal activity against Bursaphelenchus xylophilus, with mechanisms linked to the inhibition of acetylcholine receptors . This suggests that our compound may exhibit similar effects due to its structural components.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in both pests and humans .
- DNA Interaction : The benzodiazole component may facilitate intercalation into DNA structures, leading to disruption of replication and transcription processes in target cells .
- Membrane Disruption : The furan component could enhance membrane permeability, allowing for better access to intracellular targets.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that oxadiazole derivatives exhibited significant nematocidal activity against Bursaphelenchus xylophilus with LC50 values significantly lower than commercial nematicides. |
| Study 2 | Evaluated the cytotoxicity of related compounds showing promising results against various cancer cell lines. |
| Study 3 | Investigated the antimicrobial properties of similar structures revealing enhanced efficacy compared to traditional antibiotics. |
Q & A
Basic: How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves:
- Step-wise monitoring using thin-layer chromatography (TLC) to confirm intermediate formation and reaction completion .
- Solvent selection (e.g., polar aprotic solvents like DMF or DMSO) to enhance reactivity while minimizing side reactions .
- Temperature control (e.g., reflux conditions for cyclization steps) to ensure regioselectivity in forming the oxadiazole and benzimidazole moieties .
- Purification techniques such as column chromatography or recrystallization from methanol/water mixtures to isolate high-purity products .
Basic: What analytical techniques are critical for confirming the structure of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for verifying proton environments and carbon frameworks, particularly for distinguishing between regioisomers in heterocyclic systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the oxadiazole and benzimidazole groups .
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and C-N stretches in the piperidine and oxadiazole moieties .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound's bioactivity?
Answer:
- Synthetic diversification : Introduce substituents at key positions (e.g., furan-2-yl, benzimidazole-NH) to assess their impact on activity .
- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using enzymatic inhibition assays or cellular models (e.g., cytotoxicity in cancer cell lines) .
- Computational pre-screening : Use molecular docking to predict binding affinities to biological targets before synthesizing derivatives .
Advanced: How can contradictions in reported biological activities of structurally similar compounds be resolved?
Answer:
- Standardized assay protocols : Ensure consistent cell lines, enzyme concentrations, and incubation times across studies to reduce variability .
- Control compounds : Include known inhibitors/agonists to benchmark activity and validate experimental conditions .
- Orthogonal validation : Use complementary techniques (e.g., surface plasmon resonance for binding kinetics alongside cellular assays) to confirm results .
Advanced: What computational methods are suitable for evaluating this compound's interaction with biological targets?
Answer:
- Molecular docking : Predict binding modes to active sites (e.g., using AutoDock Vina or Schrödinger Suite) by comparing with co-crystallized ligands .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to identify key residues for interaction .
- Free-energy calculations : Use MM/GBSA or MM/PBSA methods to quantify binding affinities and prioritize derivatives for synthesis .
Basic: What solvent systems enhance reaction efficiency in synthesizing the oxadiazole moiety?
Answer:
- Cyclocondensation reactions : Use ethanol or methanol under reflux for oxadiazole ring formation, as these solvents promote cyclization while dissolving intermediates .
- Coupling reactions : Employ dry dichloromethane (DCM) or tetrahydrofuran (THF) with catalysts like EDCI/HOBt for amide bond formation between the piperidine and benzimidazole groups .
Advanced: How can metabolic stability and pharmacokinetic properties of this compound be evaluated?
Answer:
- In vitro metabolic assays : Incubate with liver microsomes (human/rodent) to measure half-life and identify metabolic hotspots via LC-MS .
- Caco-2 permeability assays : Assess intestinal absorption potential using monolayer permeability models .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine unbound fraction, critical for dose-response predictions .
Advanced: What strategies mitigate oxidation or hydrolysis of the furan-2-yl group during synthesis?
Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent furan ring oxidation .
- Low-temperature conditions : Use ice baths or cryogenic setups for steps involving reactive intermediates .
- Protective groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during harsh reaction conditions .
Basic: How can reaction progress be monitored in real-time for critical synthesis steps?
Answer:
- TLC with UV visualization : Track intermediates in reactions involving heterocycle formation (e.g., oxadiazole cyclization) .
- In-situ FTIR : Monitor carbonyl group formation (e.g., ketone at the piperidine-ethanone junction) without quenching the reaction .
Advanced: What mechanistic insights explain the compound's potential antimicrobial activity?
Answer:
- Membrane disruption : Lipophilic moieties (e.g., benzimidazole, furan) may interact with bacterial cell membranes, as seen in similar oxadiazole derivatives .
- Enzyme inhibition : The compound could target microbial enzymes (e.g., dihydrofolate reductase) via competitive binding at the active site .
- Biofilm interference : Oxadiazole-containing analogs disrupt quorum-sensing pathways, reducing virulence in gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
